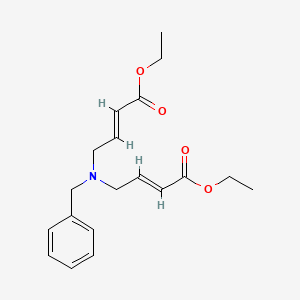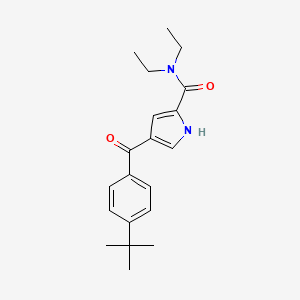
1-Cyclopropanecarbonylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropanecarbonylazetidin-3-ol” is a chemical compound with the CAS Number 1339451-70-5 . It has a molecular weight of 141.17 and its IUPAC name is 1-(cyclopropylcarbonyl)-3-azetidinol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5-6,9H,1-4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Biocatalysis in Pharmaceutical Synthesis
The biocatalytic synthesis of cyclopropane derivatives, including those related to "1-Cyclopropanecarbonylazetidin-3-ol," demonstrates the potential for efficient, clean, and highly selective enzyme-catalyzed processes in pharmaceutical intermediate synthesis. For instance, engineered enzymes have been used for the stereoselective synthesis of cyclopropane precursors to important pharmaceutical agents, offering a single-step biocatalytic route to these intermediates with high yield and selectivity (Hernandez et al., 2016).
Mechanism-based Enzyme Inhibition
Cyclopropane derivatives have been designed as mechanism-based inhibitors for key enzymes, such as 3-isopropylmalate dehydrogenase (IPMDH), which plays a crucial role in the biosynthetic pathway of essential amino acids. These inhibitors are recognized as substrates by the target enzymes and inhibit them through a mechanism that involves modifying the enzyme's active site (Chiba et al., 1999).
Synthesis and Biological Activity of Cyclopropane Derivatives
Research into cyclopropane and its derivatives has uncovered a range of synthetic approaches and biological activities. Cyclopropane units have been incorporated into peptidomimetics, demonstrating the potential to enhance the biological properties of small peptides by introducing conformational constraints. These cyclopropane-derived peptidomimetics can serve as rigid replacements for portions of native peptides, potentially leading to enhanced biological activity and stability (Abele et al., 1999).
Enzymatic Chemistry and Structural Studies
The inherent ring strain in cyclopropane derivatives makes them interesting structural elements in natural products with diverse biological activities. These compounds have been the focus of enzymatic chemistry and structural studies, aiming to understand their biosynthesis and functional implications in biological systems. For example, cyclopropane fatty-acid synthase has been characterized in detail, providing insights into the enzymatic processes that generate cyclopropane fatty acids in nature (Bao et al., 2003).
Safety and Hazards
properties
IUPAC Name |
cyclopropyl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5-6,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBLEHCIVRZECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339451-70-5 |
Source


|
| Record name | 1-cyclopropanecarbonylazetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)
![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)


![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)

![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)

